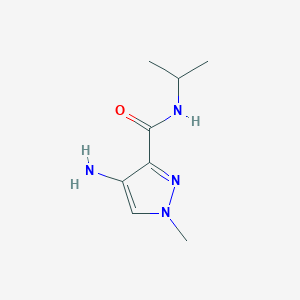

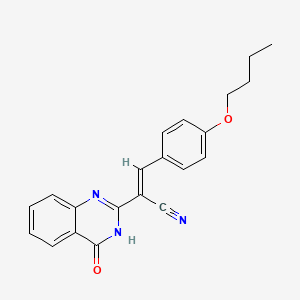

4-amino-1-methyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-amino-1-methyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide, also known as A-769662, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a potent activator of AMP-activated protein kinase (AMPK), which plays a crucial role in regulating cellular metabolism and energy homeostasis.

科学的研究の応用

Synthesis and Characterization

4-amino-1-methyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide and its derivatives have been a subject of extensive research due to their diverse potential applications, especially in the field of medicinal chemistry. A notable study involves the synthesis and characterization of novel pyrazole and pyrazolopyrimidine derivatives. These compounds were evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the compound's potential in cancer research (Hassan, Hafez, & Osman, 2014).

Anticancer and Anti-inflammatory Activities

Further extending the application in medicinal chemistry, another study synthesized a novel series of pyrazolopyrimidine derivatives and evaluated them for their anticancer and anti-5-lipoxygenase activities. The compounds demonstrated significant cytotoxic effects on HCT-116 and MCF-7 cancer cell lines, along with 5-lipoxygenase inhibition, suggesting their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).

Antimicrobial Properties

The antimicrobial properties of derivatives have also been explored. A study reported the synthesis of pyrazolopyridine derivatives, demonstrating moderate to good antibacterial activity against pathogens like P. aeruginosa, E. coli, S. pneumoniae, and B. cereus. This research indicates the potential of 4-amino-1-methyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide derivatives in developing new antimicrobial agents (Panda, Karmakar, & Jena, 2011).

Chemical Synthesis and Applications

On the chemical synthesis front, studies have demonstrated innovative synthetic routes to access various derivatives of pyrazole-3-carboxamide. These methodologies have enabled the exploration of the compound's utility in creating a diverse array of molecular structures with potential biological activities (Maruthikumar & Rao, 2003).

Structural Elucidation and Antitumor Activities

The structural elucidation of pyrazolopyrimidines and Schiff bases derived from 4-amino-1-methyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide has provided insights into their antitumor activities. A comprehensive study focused on the in vitro antitumor activities of these compounds against various human cancer cell lines, contributing to the understanding of structure-activity relationships in drug discovery (Hafez et al., 2013).

特性

IUPAC Name |

4-amino-1-methyl-N-propan-2-ylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-5(2)10-8(13)7-6(9)4-12(3)11-7/h4-5H,9H2,1-3H3,(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRPKRGJDMAIBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=NN(C=C1N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[2-(3-chloro-N-methylanilino)ethyl]-N-methylacetamide](/img/structure/B2889902.png)

![6-[4-[2-(4-Methylphenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2889913.png)

![(5-Chloro-2-methoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2889914.png)

![3-(3-chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2889916.png)

![N-(2,4-dimethoxyphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2889920.png)

![N-[2-(Cyanomethylamino)-2-oxoethyl]quinoline-4-carboxamide](/img/structure/B2889921.png)

![2-iodo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2889923.png)

![4-butoxy-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2889925.png)